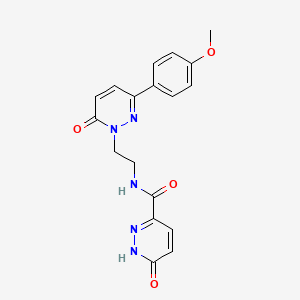

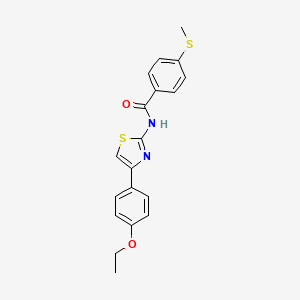

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

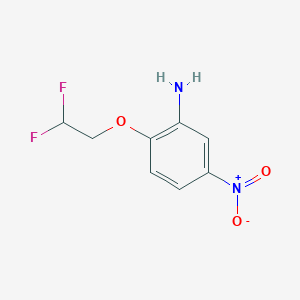

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide is a chemical compound used in scientific research. It is also known as BAY 43-9006 or Sorafenib. Sorafenib is a kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, which plays a critical role in cell proliferation and survival. It was developed by Bayer and is approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. In

Aplicaciones Científicas De Investigación

Copper-Catalyzed Radical N-Demethylation of Amides

A study reported the development of a copper-catalyzed N-demethylation process using N-fluorobenzenesulfonimide as an oxidant. This process, involving carbinolamines, highlights the compound's role in facilitating conversions that are pivotal in synthetic chemistry and potential drug synthesis processes (Xu Yi et al., 2020).

Fluorescent Probe Development for Selective Discrimination

Benzenesulfonamide derivatives have been utilized in designing fluorescent probes for discriminating thiophenols over aliphatic thiols, demonstrating their significant application in environmental and biological sciences. Such probes are essential for detecting toxic compounds in water samples, showcasing the compound's utility in environmental monitoring (Z. Wang et al., 2012).

Photosensitizers for Photodynamic Therapy

New benzenesulfonamide derivatives have been synthesized and shown to have high singlet oxygen quantum yields, making them potent candidates as Type II photosensitizers in photodynamic therapy for cancer treatment. Their excellent photophysical and photochemical properties underline their potential in medical applications (M. Pişkin et al., 2020).

DNA Binding and Anticancer Activity

Research has explored the effect of sulfonamide derivatives on DNA binding, cleavage, and their anticancer activity. Such compounds, including copper(II)-sulfonamide complexes, have been studied for their potential in cancer treatment, demonstrating the importance of sulfonamide derivatives in developing therapeutic agents (M. González-Álvarez et al., 2013).

Enantioselective Fluorination

A novel electrophilic fluorinating reagent, related to benzenesulfonamide, has been developed to improve the enantioselectivity of products in chemical reactions. This advancement is critical for creating specific molecular configurations in pharmaceuticals (H. Yasui et al., 2011).

Propiedades

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2S/c1-22(14-15-7-3-2-4-8-15)12-6-5-11-21-25(23,24)16-9-10-18(20)17(19)13-16/h2-4,7-10,13,21H,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIVGCZHYOTWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chloro-4-fluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2895795.png)

![N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2895796.png)

![3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2895800.png)

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2895807.png)

![1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895810.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2895813.png)